
1,3,5,7-Tetrakis(4-aminophenyl)adamantane
概要
説明
1,3,5,7-Tetrakis(4-aminophenyl)adamantane is a chemical compound with the molecular formula C34H36N4. It has a molecular weight of 500.68 . This compound is characterized by its adamantane core, a stable, rigid structure composed of three fused cyclohexane rings in chair conformations .
Synthesis Analysis
The synthesis of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane-based covalent-organic frameworks (tapa-COFs) has been achieved using the methods of molecular mechanics and density function theory . A study also reported the synthesis of a tetraphenyladamantane-based microporous polycyanurate network .
Molecular Structure Analysis
The molecular structure of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane is characterized by an adamantane core with four phenylamine groups attached to it . The adamantane core provides rigidity to the molecule, while the phenylamine groups contribute to its reactivity .
Chemical Reactions Analysis
1,3,5,7-Tetrakis(4-aminophenyl)adamantane has been used as a building block in the formation of covalent-organic frameworks (COFs). These frameworks are formed by the reaction of organic precursors, forming two-dimensional or three-dimensional arrays .
Physical And Chemical Properties Analysis
This compound has a melting point of 404 °C and a predicted boiling point of 737.8±60.0 °C. It has a predicted density of 1.302±0.06 g/cm3 .
科学的研究の応用
Drug Delivery Systems
This compound’s unique structure allows it to be used in drug delivery systems . Its multifunctional properties hold immense potential for advancing various scientific studies, particularly in the field of medicine .
Polymer Synthesis
1,3,5,7-Tetrakis(4-aminophenyl)adamantane is also used in the synthesis of polymers . Its unique structure and properties make it a versatile component in creating new types of polymers with specific characteristics .
Organic Electronics
This compound finds extensive use in the field of organic electronics . Its unique structure and properties can be leveraged to create electronic devices with organic compounds .
Diamondoid Functionalization
The compound is a type of diamondoid, a cage hydrocarbon molecule that is superimposable on the diamond lattice . Diamondoids like 1,3,5,7-Tetrakis(4-aminophenyl)adamantane have fascinated chemists due to their perfectly defined (C,H)-molecules . These molecules are used in therapeutic applications and metal catalysis .
Design of Assemblies of Porphyrin Macrocycles
1,3,5,7-Tetrakis(4-aminophenyl)adamantane has been used as a framework in the design of assemblies of porphyrin macrocycles . This application opens up new possibilities in the field of materials science .
Covalent-Organic Frameworks
Four types of 1,3,5,7-tetrakis(4-aminophenyl)adamantine based covalent-organic frameworks (tapa-COFs) have been designed using the methods of molecular mechanics and density function theory . This application has potential in the development of new materials with unique properties .
作用機序
Target of Action
The primary targets of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane are covalent-organic frameworks (COFs). These are porous materials with a high surface area that can be used for gas storage .
Mode of Action
1,3,5,7-Tetrakis(4-aminophenyl)adamantane interacts with its targets by forming a network structure with diamond, ctn, and bor net topologies . This interaction results in a material with low density, high porosity, and a large accessible surface area .
Biochemical Pathways
The compound affects the hydrogen storage pathway. It enhances the capacity of COFs to uptake and store hydrogen .
Result of Action
The molecular and cellular effects of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane’s action include enhanced hydrogen uptake capacities. At 77 K, tapa-COF-1 possesses the highest gravimetric hydrogen storage capacity at 49.10 wt%, while tapa-COF-3 has the highest volumetric hydrogen storage capacity at 58.66 g L .
Action Environment
Environmental factors such as temperature significantly influence the compound’s action, efficacy, and stability. For instance, at 298 K, tapa-COF-1 and tapa-COF-2 possess rather high gravimetric hydrogen uptake capacities .
特性
IUPAC Name |
4-[3,5,7-tris(4-aminophenyl)-1-adamantyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXMGWZXIYBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetrakis(4-aminophenyl)adamantane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)
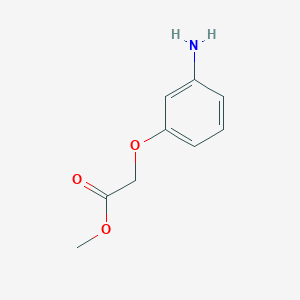
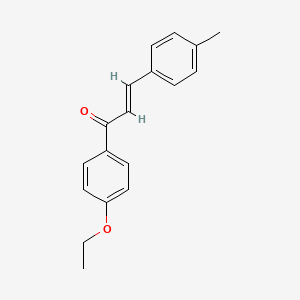
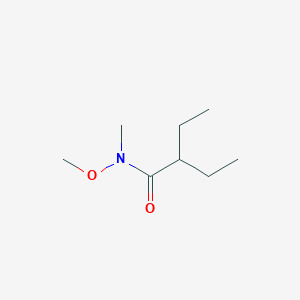
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

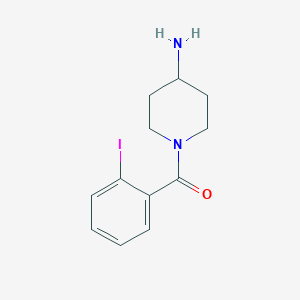

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
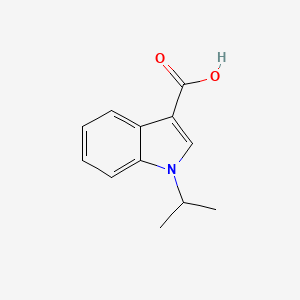
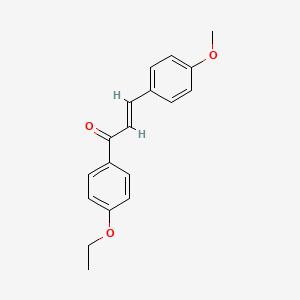

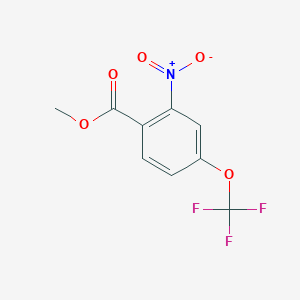
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)